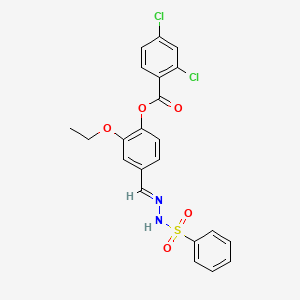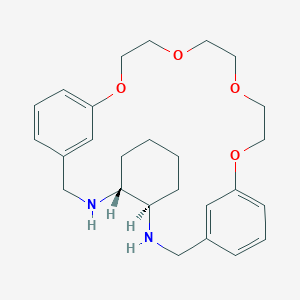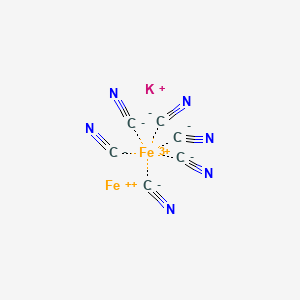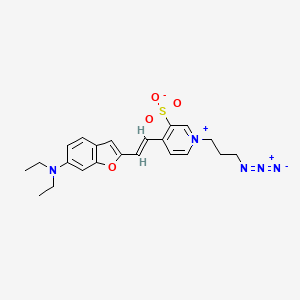![molecular formula C71H76Cl2N2O2P2Ru+4 B12057172 [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)](/img/structure/B12057172.png)
[1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a fascinating coordination complex with a complex name! Let’s break it down:
- The first part, [1-[2-Bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium , contains two phosphorus atoms and naphthalene moieties. It’s a phosphine ligand.
- The second part, (2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine , refers to a chiral diamine ligand.
- Finally, we have dichlororuthenium(2+) , which is the metal center.
- These ligands combine to form a coordination complex with intriguing properties.
準備方法
- The synthetic routes for this compound can be quite involved due to its complexity.
- One common method involves ligand synthesis followed by coordination with the ruthenium center.
- Industrial production methods may vary, but they typically involve precise control of reaction conditions and purification steps.
化学反応の分析
- This compound can participate in various reactions:
Oxidation: It might undergo oxidation reactions, potentially forming new coordination bonds.
Reduction: Reduction reactions could lead to changes in the oxidation state of the metal center.
Substitution: Ligand substitution reactions are common, where other ligands replace the existing ones.
- Reagents and conditions depend on the specific reactions, but common reagents include oxidants, reducing agents, and Lewis acids.
科学的研究の応用
- In chemistry, this complex serves as a model system for studying ligand-metal interactions.
- In biology, it could be explored as a potential drug candidate or as a probe for metalloenzymes.
- In medicine, ruthenium complexes have shown promise in cancer therapy due to their cytotoxic properties.
- In industry, they might find applications in catalysis or materials science.
作用機序
- The exact mechanism depends on the specific application.
- For potential anticancer activity, the complex may interact with DNA or proteins, disrupting cellular processes.
- Molecular targets could include enzymes involved in cell division or repair pathways.
類似化合物との比較
- Similar compounds include other transition metal complexes with phosphine and diamine ligands.
- What sets this complex apart is its unique combination of ligands and the ruthenium center.
特性
分子式 |
C71H76Cl2N2O2P2Ru+4 |
|---|---|
分子量 |
1223.3 g/mol |
IUPAC名 |
[1-[2-bis(3,5-dimethylphenyl)phosphaniumylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphanium;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium(2+) |
InChI |
InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+4/t;18-;;;/m.0.../s1 |
InChIキー |
XWIHDCUMZIILBM-OGLOXHGMSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
正規SMILES |
CC1=CC(=CC(=C1)[PH+](C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)[PH+](C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)


